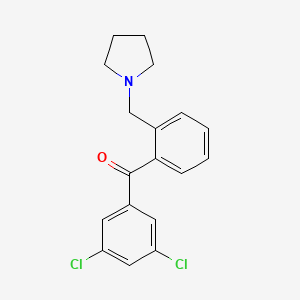

3,5-Dichloro-2'-pyrrolidinomethyl benzophenone

Description

BenchChem offers high-quality 3,5-Dichloro-2'-pyrrolidinomethyl benzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dichloro-2'-pyrrolidinomethyl benzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3,5-dichlorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2NO/c19-15-9-14(10-16(20)11-15)18(22)17-6-2-1-5-13(17)12-21-7-3-4-8-21/h1-2,5-6,9-11H,3-4,7-8,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOCSLRUFTYSNFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC(=CC(=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643671 |

Source

|

| Record name | (3,5-Dichlorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898775-01-4 |

Source

|

| Record name | (3,5-Dichlorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dichloro-2'-pyrrolidinomethyl benzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3,5-Dichloro-2'-pyrrolidinomethyl benzophenone. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from analogous structures and predictive models to offer valuable insights for researchers and drug development professionals. The guide covers the compound's structure, predicted properties, a plausible synthetic route, expected reactivity, and potential applications based on the well-established pharmacology of the benzophenone scaffold.

Introduction: The Benzophenone Scaffold in Medicinal Chemistry

Benzophenones are a class of aromatic ketones that serve as a crucial scaffold in medicinal chemistry.[1] Their inherent biological activities, coupled with their synthetic versatility, have led to their incorporation into a wide array of therapeutic agents.[2][3] The benzophenone core is found in numerous natural products and has been exploited for the development of drugs with anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] The substitution pattern on the two phenyl rings of the benzophenone core allows for fine-tuning of the molecule's steric and electronic properties, which in turn modulates its pharmacological activity and pharmacokinetic profile.

This guide focuses on a specific derivative, 3,5-Dichloro-2'-pyrrolidinomethyl benzophenone, which incorporates a dichlorinated phenyl ring and a pyrrolidinomethyl-substituted phenyl ring. The dichloro substitution is known to influence the lipophilicity and metabolic stability of drug candidates, while the pyrrolidinomethyl group can enhance solubility and provide a basic nitrogen atom for salt formation or interaction with biological targets.

Molecular Structure and Identification

The molecular structure of 3,5-Dichloro-2'-pyrrolidinomethyl benzophenone is characterized by a central carbonyl group connecting a 3,5-dichlorophenyl ring and a 2-(pyrrolidin-1-ylmethyl)phenyl ring.

Caption: Key identifiers for 3,5-Dichloro-2'-pyrrolidinomethyl benzophenone.

Predicted Physicochemical Properties

Due to the limited availability of experimental data, the following table summarizes the predicted physicochemical properties of 3,5-Dichloro-2'-pyrrolidinomethyl benzophenone. These predictions are based on computational models and provide a useful starting point for experimental design.

| Property | Predicted Value | Source |

| Boiling Point | 484.0 ± 45.0 °C | [4] |

| Density | 1.285 g/cm³ | [4] |

| pKa | 8.51 ± 0.50 | - |

| LogP | 4.3 | - |

Synthesis and Purification

A plausible synthetic route for 3,5-Dichloro-2'-pyrrolidinomethyl benzophenone would likely involve a Friedel-Crafts acylation reaction, a common and versatile method for the synthesis of benzophenone derivatives.[2]

Caption: Proposed synthesis workflow for 3,5-Dichloro-2'-pyrrolidinomethyl benzophenone.

Proposed Experimental Protocol: Grignard Reaction

-

Step 1: Preparation of the Grignard Reagent. In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 1-bromo-3,5-dichlorobenzene in anhydrous THF is added dropwise to initiate the formation of 3,5-dichlorophenylmagnesium bromide.

-

Step 2: Grignard Addition. The solution of 2-(pyrrolidin-1-ylmethyl)benzonitrile in anhydrous THF is cooled to 0 °C in an ice bath. The prepared Grignard reagent is then added dropwise to the nitrile solution. The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

Step 3: Quenching and Workup. The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Step 4: Purification. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 3,5-Dichloro-2'-pyrrolidinomethyl benzophenone.

Chemical Reactivity and Stability

The reactivity of 3,5-Dichloro-2'-pyrrolidinomethyl benzophenone is dictated by its functional groups: the benzophenone core, the dichlorophenyl ring, and the pyrrolidinomethyl group.

-

Carbonyl Group: The ketone carbonyl is susceptible to nucleophilic attack and can be reduced to the corresponding alcohol using reducing agents like sodium borohydride. It can also undergo reactions typical of ketones, such as the formation of imines and hydrazones.

-

Aromatic Rings: The electron-withdrawing nature of the two chlorine atoms deactivates the dichlorophenyl ring towards electrophilic aromatic substitution. The other phenyl ring is activated by the pyrrolidinomethyl group, directing electrophilic substitution to the ortho and para positions relative to the alkyl substituent.

-

Pyrrolidine Nitrogen: The nitrogen atom of the pyrrolidine ring is basic and can be protonated to form a salt. This property can be utilized for purification or to improve the aqueous solubility of the compound.

The compound is expected to be stable under normal laboratory conditions.[5] Storage in a cool, dry, and well-ventilated place is recommended.[5]

Spectroscopic Characterization (Predicted)

Infrared (IR) Spectroscopy

-

A strong absorption band is expected in the region of 1650-1670 cm⁻¹ corresponding to the C=O stretching vibration of the diaryl ketone.

-

C-H stretching vibrations of the aromatic rings would appear around 3000-3100 cm⁻¹.

-

C-H stretching of the aliphatic CH₂ groups in the pyrrolidine ring and the methylene bridge would be observed in the 2850-2960 cm⁻¹ region.

-

C-Cl stretching vibrations are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic protons on the dichlorophenyl ring would likely appear as a multiplet in the downfield region (δ 7.0-8.0 ppm).

-

Aromatic protons on the 2'-substituted phenyl ring would also resonate in the aromatic region, with their chemical shifts and coupling patterns influenced by the pyrrolidinomethyl substituent.

-

The benzylic protons of the -CH₂- group connecting the phenyl ring and the pyrrolidine would likely appear as a singlet around δ 3.5-4.5 ppm.

-

The protons of the pyrrolidine ring would show multiplets in the upfield region (δ 1.5-3.5 ppm).

-

-

¹³C NMR:

-

The carbonyl carbon would be the most downfield signal, expected around δ 190-200 ppm.

-

Aromatic carbons would resonate in the δ 120-140 ppm range. The carbons attached to chlorine atoms would be deshielded.

-

The benzylic carbon and the carbons of the pyrrolidine ring would appear in the upfield region of the spectrum.

-

Mass Spectrometry (MS)

-

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z 333/335/337 due to chlorine isotopes).

-

Common fragmentation patterns for benzophenones include cleavage at the carbonyl group, leading to the formation of acylium ions.

-

Fragmentation of the pyrrolidinomethyl side chain is also likely, potentially leading to a prominent fragment corresponding to the loss of the pyrrolidine ring.

Potential Applications in Drug Discovery and Development

The benzophenone scaffold is a well-established pharmacophore with a broad range of biological activities.[6] The specific substitutions in 3,5-Dichloro-2'-pyrrolidinomethyl benzophenone suggest potential for its investigation in several therapeutic areas:

-

Anticancer Activity: Many substituted benzophenones have demonstrated cytotoxic effects against various cancer cell lines.[6] The presence of chlorine atoms can enhance lipophilicity, potentially improving cell membrane permeability and anticancer efficacy.

-

Anti-inflammatory Activity: Benzophenone derivatives have been explored as anti-inflammatory agents.[7] The mechanism of action often involves the inhibition of inflammatory mediators.

-

Central Nervous System (CNS) Activity: The pyrrolidine moiety is present in numerous CNS-active drugs. The basic nitrogen could facilitate passage across the blood-brain barrier and interaction with CNS targets.

Further research, including in vitro and in vivo studies, would be necessary to elucidate the specific pharmacological profile of this compound.

Caption: Relationship between structural features and potential biological activities.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[5]

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.[5]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[5]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

3,5-Dichloro-2'-pyrrolidinomethyl benzophenone is a compound of interest for medicinal chemistry due to its combination of a proven pharmacophore (benzophenone) with substitutions that can favorably modulate its physicochemical and pharmacological properties. Although specific experimental data is scarce, this guide provides a solid foundation for researchers by outlining its predicted properties, a plausible synthetic strategy, and potential therapeutic applications. Further experimental investigation is warranted to fully characterize this compound and explore its potential as a lead for drug discovery.

References

-

3,5-DICHLORO-3'-PYRROLIDINOMETHYL BENZOPHENONE Safety Data Sheets(SDS) lookchem. (n.d.). Retrieved from [Link]

-

Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC - NIH. (n.d.). Retrieved from [Link]

-

The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - NIH. (n.d.). Retrieved from [Link]

-

Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). RSC Advances, 14(30), 21355-21367. Retrieved from [Link]

-

Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - PubMed Central - NIH. (n.d.). Retrieved from [Link]

-

Benzophenone | C6H5COC6H5 | CID 3102 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis - PubMed Central. (n.d.). Retrieved from [Link]

Sources

- 1. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 898775-73-0|Cyclobutyl 4-(piperidinomethyl)phenyl ketone|BLD Pharm [bldpharm.com]

- 4. 3,5-dibenzoyl-1,4-dihydropyridines: synthesis and MDR reversal in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo [1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Proposed Synthesis of 3,5-Dichloro-2'-pyrrolidinomethyl benzophenone

Abstract: This technical guide presents a comprehensive, proposed synthetic pathway for 3,5-Dichloro-2'-pyrrolidinomethyl benzophenone, a novel compound with potential applications in medicinal chemistry and drug development. Recognizing the absence of this specific molecule in current chemical literature, this document constructs a scientifically rigorous, multi-step synthesis based on well-established and analogous chemical transformations. The proposed route begins with a Friedel-Crafts acylation to form the benzophenone core, followed by a selective benzylic bromination and subsequent nucleophilic substitution to introduce the pyrrolidinomethyl moiety. Each step is detailed with theoretical rationale, step-by-step experimental protocols, safety considerations, and methods for characterization. This guide is intended for researchers, scientists, and professionals in drug development, providing a robust framework for the de novo synthesis of this and structurally related compounds.

Introduction: The Benzophenone Scaffold and Rationale for Synthesis

The benzophenone framework is a privileged structure in medicinal chemistry, serving as the core for numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The versatility of the diaryl ketone core allows for extensive structural modifications, enabling the fine-tuning of pharmacological profiles.[3][4]

The target molecule, 3,5-Dichloro-2'-pyrrolidinomethyl benzophenone, incorporates three key structural motifs, each chosen for its potential to confer valuable pharmacological properties:

-

Benzophenone Core: Provides a stable, three-dimensional scaffold for orienting functional groups.

-

3,5-Dichloro Substitution: The presence of chlorine atoms on an aromatic ring can significantly enhance lipophilicity, metabolic stability, and binding affinity to biological targets. Halogenated benzophenones have shown noteworthy anti-inflammatory activity.[3]

-

2'-Pyrrolidinomethyl Group: The introduction of a basic aminomethyl group, specifically the pyrrolidine ring, can improve aqueous solubility, facilitate salt formation for better bioavailability, and introduce a key pharmacophoric element for interaction with biological targets like kinases or G-protein coupled receptors. Mannich bases, which are β-amino-carbonyl compounds, are crucial intermediates in pharmaceutical synthesis.[5][6]

Given the potential synergy of these motifs, 3,5-Dichloro-2'-pyrrolidinomethyl benzophenone represents a promising candidate for screening in various drug discovery programs. This guide provides the foundational synthetic knowledge required to access this molecule for further investigation.

Retrosynthetic Analysis and Proposed Strategy

A logical retrosynthetic analysis of the target molecule suggests a convergent strategy. The key bond disconnections are the C-N bond of the pyrrolidine moiety and the C-C bond between the carbonyl carbon and one of the aromatic rings.

Based on this analysis, the most plausible forward synthesis involves three main steps:

-

Step 1: Friedel-Crafts Acylation: Construction of the benzophenone core by reacting 3,5-dichlorobenzoyl chloride with toluene.

-

Step 2: Benzylic Bromination: Selective halogenation of the methyl group at the 2'-position using N-Bromosuccinimide (NBS).

-

Step 3: Nucleophilic Substitution: Introduction of the pyrrolidine ring by reacting the benzylic bromide with pyrrolidine.

This step-wise approach offers superior control over regioselectivity compared to other potential routes, such as a direct Mannich reaction on a pre-formed benzophenone, which would likely yield a mixture of isomers.[7]

Proposed Synthetic Pathway and Experimental Protocols

The complete proposed workflow is outlined below, followed by detailed protocols for each synthetic transformation.

Step 1: Synthesis of 3,5-Dichloro-2'-methylbenzophenone (Intermediate 1)

-

Principle and Rationale: This step employs a classic Friedel-Crafts acylation, an electrophilic aromatic substitution reaction, to form the carbon-carbon bond of the benzophenone core.[8][9] Toluene is used as the substrate, and the methyl group is an ortho-, para-director.[10] While a mixture of ortho and para isomers is expected, the para-substituted product (4'-methyl) is often favored due to reduced steric hindrance.[11] However, the ortho-product (2'-methyl) is the desired intermediate for this synthesis and will need to be isolated from the reaction mixture. Aluminum chloride (AlCl₃) is the Lewis acid catalyst that activates the acyl chloride.

-

Detailed Experimental Protocol:

-

To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., bubbler with mineral oil), add anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane (CH₂Cl₂) (150 mL) under a nitrogen atmosphere.

-

Cool the suspension to 0°C in an ice bath.

-

Dissolve 3,5-dichlorobenzoyl chloride (1.0 eq.) in anhydrous CH₂Cl₂ (50 mL) and add it to the dropping funnel.[12][13]

-

Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 5°C.

-

After the addition is complete, add a solution of toluene (1.1 eq.) in anhydrous CH₂Cl₂ (50 mL) dropwise over 30 minutes.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice (300 g) and concentrated HCl (50 mL) with vigorous stirring.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with CH₂Cl₂ (2 x 50 mL).

-

Combine the organic layers and wash with 1M HCl (100 mL), saturated NaHCO₃ solution (100 mL), and brine (100 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to separate the desired 2'-methyl isomer from the 4'-methyl isomer.

-

-

Characterization: The structure of the purified product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

-

Safety Considerations: Aluminum chloride is highly corrosive and reacts violently with water. 3,5-Dichlorobenzoyl chloride is a lachrymator and corrosive. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 2: Synthesis of 2'-(Bromomethyl)-3,5-dichlorobenzophenone (Intermediate 2)

-

Principle and Rationale: This transformation is a benzylic bromination, which proceeds via a free-radical mechanism.[14] The benzylic C-H bonds of the 2'-methyl group are weaker than other sp³ C-H bonds because the resulting benzylic radical is stabilized by resonance with the aromatic ring. N-Bromosuccinimide (NBS) is the reagent of choice as it provides a low, constant concentration of bromine (Br₂), minimizing side reactions such as addition to the aromatic ring.[15] A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to start the reaction.[16]

-

Detailed Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Intermediate 1 (1.0 eq.) in carbon tetrachloride (CCl₄).

-

Add N-Bromosuccinimide (NBS) (1.1 eq.) and a catalytic amount of AIBN (0.05 eq.) to the solution.

-

Heat the mixture to reflux (approx. 77°C) using a heating mantle. The reaction can be initiated by shining a lamp on the flask.

-

Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours. Note that the by-product, succinimide, is less dense than CCl₄ and will float on the surface.

-

Cool the reaction mixture to room temperature and filter to remove the succinimide.

-

Wash the filtrate with water (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can often be used in the next step without further purification. If necessary, it can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

-

-

Characterization: Confirm the structure via ¹H NMR (disappearance of the methyl singlet and appearance of a new singlet for the CH₂Br protons around 4.5 ppm) and MS.

-

Safety Considerations: Carbon tetrachloride is a toxic and environmentally hazardous solvent; substitute with a safer alternative like cyclohexane if possible. NBS is an irritant. AIBN is thermally unstable. Handle all reagents in a fume hood.

Step 3: Synthesis of 3,5-Dichloro-2'-pyrrolidinomethyl benzophenone (Final Product)

-

Principle and Rationale: This final step is a nucleophilic substitution reaction. Pyrrolidine, a secondary amine, acts as the nucleophile, displacing the bromide leaving group from the benzylic position of Intermediate 2.[17] A mild base, such as potassium carbonate (K₂CO₃), is added to neutralize the HBr formed during the reaction, preventing the protonation of the pyrrolidine nucleophile.

-

Detailed Experimental Protocol:

-

Dissolve Intermediate 2 (1.0 eq.) in a polar aprotic solvent such as acetonitrile (CH₃CN) or tetrahydrofuran (THF) in a round-bottom flask.

-

Add potassium carbonate (K₂CO₃) (2.0 eq.) and pyrrolidine (1.5 eq.) to the stirred solution.

-

Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the final compound by flash column chromatography (silica gel, dichloromethane/methanol gradient, possibly with 1% triethylamine to prevent streaking).

-

-

Characterization: The final structure should be rigorously confirmed using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy.

-

Safety Considerations: Pyrrolidine is a corrosive and flammable liquid with an unpleasant odor. Handle in a fume hood.

Data Summary and Expected Outcomes

The following table summarizes the key parameters for the proposed synthetic route. Expected yields are based on literature precedents for analogous reactions.

| Step | Reaction Type | Key Reagents | Solvent | Expected Yield (%) | Purification Method |

| 1 | Friedel-Crafts Acylation | 3,5-Dichlorobenzoyl chloride, Toluene, AlCl₃ | CH₂Cl₂ | 40-60% (of 2'-isomer) | Column Chromatography |

| 2 | Benzylic Bromination | NBS, AIBN | CCl₄ | 75-90% | Recrystallization / Direct Use |

| 3 | Nucleophilic Substitution | Pyrrolidine, K₂CO₃ | CH₃CN | 70-85% | Column Chromatography |

Discussion and Future Perspectives

The proposed synthetic route provides a viable and logical pathway to 3,5-Dichloro-2'-pyrrolidinomethyl benzophenone. The primary challenge in this synthesis is the separation of the ortho- and para-isomers formed during the Friedel-Crafts acylation step. Careful optimization of reaction conditions and efficient chromatographic separation will be critical for obtaining the desired 2'-methyl intermediate in sufficient purity and yield.

Alternative strategies could be explored. For instance, an ortho-lithiation of a protected toluene derivative followed by reaction with 3,5-dichlorobenzaldehyde and subsequent oxidation could offer improved regioselectivity, though it would involve more synthetic steps.

Once synthesized, the final compound should be subjected to rigorous purity analysis (e.g., HPLC) before being used in biological assays. Its physicochemical properties, such as solubility and pKa, should also be determined to inform formulation and screening strategies. This molecule can serve as a valuable starting point for the development of a library of related compounds by modifying the substitution on either aromatic ring, potentially leading to the discovery of new therapeutic agents.

Conclusion

This guide details a robust and scientifically-grounded proposed synthesis for the novel compound 3,5-Dichloro-2'-pyrrolidinomethyl benzophenone. By leveraging fundamental organic reactions—Friedel-Crafts acylation, radical-mediated benzylic bromination, and nucleophilic substitution—this document provides the necessary theoretical framework and practical protocols for its successful preparation in a laboratory setting. This work enables further research into the pharmacological potential of this unique molecular scaffold.

References

-

Jadhav, S. A., et al. (2020). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry, 11(9), 985-1004. [Link][1][3]

-

Khan, I., & Zaib, S. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(28), 20249-20265. [Link][18][19]

-

Aslam, M. S., et al. (2024). Examples of benzophenone derivatives in the market and their uses. ResearchGate. [Link][2]

-

Chemistry Steps. (n.d.). Benzylic Bromination. Chemistry Steps. [Link][14]

-

Chemguide. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. Chemguide. [Link][8][11]

-

Chad's Prep. (2018). 18.4b Benzylic Bromination with NBS. YouTube. [Link][20][15]

-

Brainly. (2023). In a Friedel-Crafts acylation reaction, toluene is reacted with... brainly.com. [Link][10]

-

Rao, K. S., et al. (2022). Synthetic applications of biologically important Mannich bases: An updated review. Journal of the Indian Chemical Society, 99(11), 100742. [Link][6]

-

Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. Chemistry LibreTexts. [Link][21]

-

Khan Academy. (n.d.). Friedel-Crafts acylation. Khan Academy. [Link][9]

-

ResearchGate. (n.d.). Synthesis of 3,5-dichlorobenzoyl chloride. ResearchGate. [Link][13]

-

PrepChem. (n.d.). Synthesis of 3-bromomethyl-benzophenone. PrepChem.com. [Link][16]

-

ResearchGate. (n.d.). Synthetic applications of pyrrolidine derivative 2s. ResearchGate. [Link][17]

-

Singh, S., et al. (2018). Acetophenone Mannich bases: study of ionic liquid catalysed synthesis and antioxidative potential of products. Royal Society Open Science, 5(11), 181216. [Link][22]

-

Kumar, P., et al. (2024). SYNTHESIS, CHARACTERIZATION AND CHEMOSENSING STUDIES OF MANNICH BASE DERIVATIVES. Lingaya's Journal of Professional Studies, 18(1), 51-58. [Link][5]

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. lingayasvidyapeeth.edu.in [lingayasvidyapeeth.edu.in]

- 6. oarjbp.com [oarjbp.com]

- 7. Mannich reaction - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Khan Academy [khanacademy.org]

- 10. brainly.com [brainly.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 15. youtube.com [youtube.com]

- 16. prepchem.com [prepchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]

- 19. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Acetophenone Mannich bases: study of ionic liquid catalysed synthesis and antioxidative potential of products - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Core Mechanism of Action of 3,5-Dichloro-2'-pyrrolidinomethyl benzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the hypothesized mechanism of action for the novel compound, 3,5-Dichloro-2'-pyrrolidinomethyl benzophenone. While direct pharmacological data for this specific molecule is not extensively available in current literature, this guide synthesizes information from structurally related compounds to propose a plausible and scientifically grounded mechanism. By examining the distinct contributions of its core benzophenone scaffold, the dichlorinated phenyl ring, and the 2'-pyrrolidinomethyl substituent, we can infer a likely interaction with central nervous system (CNS) targets, potentially modulating neurotransmitter systems. This document will delve into the rationale behind this hypothesis, supported by data from analogous compounds, and will outline experimental protocols to validate these claims.

Introduction: Deconstructing a Multifaceted Scaffold

The benzophenone framework is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a wide array of biological targets, leading to diverse pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The subject of this guide, 3,5-Dichloro-2'-pyrrolidinomethyl benzophenone, integrates this versatile core with key functional groups that suggest a specific, and likely potent, biological profile.

The presence of a pyrrolidinomethyl group, a common feature in many centrally-acting pharmaceuticals, strongly suggests that the compound may exhibit significant CNS activity. Furthermore, the dichlorination of one of the phenyl rings is a common strategy in drug design to modulate physiochemical properties such as lipophilicity and metabolic stability, which can enhance blood-brain barrier penetration and target engagement.

This guide will therefore focus on a hypothesized CNS-mediated mechanism of action, drawing parallels from known benzophenone derivatives and compounds bearing similar functional moieties.

Hypothesized Mechanism of Action: A Focus on Neuromodulation

Based on the structural components of 3,5-Dichloro-2'-pyrrolidinomethyl benzophenone, a primary hypothesis is its function as a modulator of neurotransmitter systems within the CNS. Several benzophenone derivatives have been identified as ligands for various CNS receptors, including histamine H3 receptors.[4][5][6][7]

The pyrrolidinomethyl substituent is a key structural alert for potential CNS activity. This moiety is present in numerous compounds that interact with a variety of neuronal targets. The specific placement at the 2'-position of the benzophenone scaffold will dictate the three-dimensional conformation of the molecule, influencing its binding affinity and selectivity for specific receptors or enzymes.

The dichlorophenyl group likely enhances the compound's lipophilicity, facilitating its passage across the blood-brain barrier. Halogenation can also influence the electronic properties of the aromatic system, potentially impacting pi-pi stacking or other non-covalent interactions within a receptor's binding pocket.

A plausible downstream effect of receptor modulation by this compound could involve the alteration of intracellular signaling cascades. Many CNS receptors are G-protein coupled receptors (GPCRs) that, upon activation or inhibition, trigger second messenger systems, leading to changes in neuronal excitability and gene expression.

Diagram of Hypothesized Signaling Pathway

Caption: Hypothesized interaction of the compound with a CNS receptor and subsequent signaling cascade.

Experimental Validation: A Roadmap for Mechanistic Studies

To rigorously test the hypothesized mechanism of action, a multi-pronged experimental approach is necessary. The following protocols outline key experiments to elucidate the compound's biological activity.

Receptor Binding Assays

Objective: To identify specific CNS receptor targets of 3,5-Dichloro-2'-pyrrolidinomethyl benzophenone.

Protocol:

-

Target Selection: Based on structural similarities to known ligands, a panel of CNS receptors should be selected. This panel should include, but not be limited to, histamine (H1, H3), dopamine (D1-D5), serotonin (5-HT subtypes), and GABA receptors.

-

Radioligand Binding Assay:

-

Prepare cell membranes expressing the receptor of interest.

-

Incubate the membranes with a known radiolabeled ligand for the target receptor in the presence of varying concentrations of 3,5-Dichloro-2'-pyrrolidinomethyl benzophenone.

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibition constant) to determine the compound's binding affinity for the receptor.

-

Diagram of Radioligand Binding Assay Workflow

Caption: Workflow for determining the binding affinity of the compound to a target receptor.

Functional Assays

Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist at its identified target receptor(s).

Protocol (Example for a GPCR):

-

Cell Culture: Use a cell line stably expressing the target receptor.

-

cAMP Assay (for Gs or Gi coupled receptors):

-

Treat the cells with varying concentrations of 3,5-Dichloro-2'-pyrrolidinomethyl benzophenone.

-

For antagonist activity, co-treat with a known agonist for the receptor.

-

Lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP) using a commercially available ELISA kit.

-

Plot the dose-response curve to determine the EC50 (for agonists) or the IC50 (for antagonists).

-

-

Calcium Flux Assay (for Gq coupled receptors):

-

Load the cells with a calcium-sensitive fluorescent dye.

-

Measure the baseline fluorescence.

-

Add varying concentrations of the compound and monitor the change in fluorescence over time, which corresponds to changes in intracellular calcium levels.

-

Analyze the data to determine the functional activity of the compound.

-

In Vivo Behavioral Models

Objective: To assess the CNS effects of 3,5-Dichloro-2'-pyrrolidinomethyl benzophenone in a whole-animal system.

Protocol (Example for locomotor activity):

-

Animal Model: Use a standard rodent model (e.g., mice or rats).

-

Drug Administration: Administer 3,5-Dichloro-2'-pyrrolidinomethyl benzophenone via an appropriate route (e.g., intraperitoneal or oral).

-

Open Field Test:

-

Place the animal in an open field arena.

-

Use an automated tracking system to record various parameters of locomotor activity, such as distance traveled, speed, and time spent in the center versus the periphery of the arena.

-

Analyze the data to determine if the compound has stimulant, sedative, or anxiolytic/anxiogenic effects.

-

Structure-Activity Relationship (SAR) Insights

The biological activity of 3,5-Dichloro-2'-pyrrolidinomethyl benzophenone is likely a result of the synergistic contribution of its structural components.

| Structural Feature | Hypothesized Contribution to Activity | Supporting Rationale from Analogs |

| Benzophenone Core | Provides a rigid scaffold for the presentation of pharmacophoric elements and may engage in hydrophobic and pi-stacking interactions with the target. | The benzophenone scaffold is a common motif in a wide range of biologically active compounds, including those with CNS activity.[4][5][6][8] |

| 3,5-Dichloro Substituents | Increases lipophilicity, potentially enhancing blood-brain barrier penetration. Modifies the electronic nature of the phenyl ring, influencing binding affinity. | Halogenation is a common strategy to improve the pharmacokinetic and pharmacodynamic properties of CNS drugs. |

| 2'-Pyrrolidinomethyl Group | A key pharmacophore that likely interacts with the target receptor. The basic nitrogen can form ionic bonds or hydrogen bonds. The stereochemistry at the point of attachment to the phenyl ring could be critical for activity. | The pyrrolidinomethyl moiety is a common feature in many CNS-active drugs, including antipsychotics and receptor modulators. |

Conclusion and Future Directions

While the precise mechanism of action of 3,5-Dichloro-2'-pyrrolidinomethyl benzophenone remains to be definitively elucidated, the structural analysis and comparison with known bioactive molecules strongly suggest a role as a modulator of CNS neurotransmitter systems. The proposed experimental workflow provides a clear path to test this hypothesis, from initial target identification through to in vivo validation.

Future research should focus on a comprehensive screening against a broad panel of CNS targets, followed by detailed functional characterization of any identified interactions. Subsequent lead optimization efforts could explore modifications to the substitution pattern on both phenyl rings and alterations to the N-alkyl substituent of the pyrrolidine ring to improve potency, selectivity, and pharmacokinetic properties. The insights gained from such studies will be invaluable for the potential development of this and related compounds as novel therapeutic agents for neurological or psychiatric disorders.

References

-

Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer's Disease. (2022). MDPI. [Link]

-

Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer's Disease. (2022). PubMed. [Link]

-

Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer's Disease. (2022). PMC. [Link]

-

Structural features of benzophenone derivatives and structure–activity... (n.d.). ResearchGate. [Link]

-

Mechanisms of Action of Central nervous system CNS Acting Drugs. (2024). YouTube. [Link]

-

(PDF) Drugs acting on the Central Nervous System ( CNS). (2019). ResearchGate. [Link]

-

Drugs acting on Central Nervous System. (n.d.). Bihar Animal Sciences University. [Link]

-

Benzophenone-2 Concentration and Its Effect on Oxidative Stress and Apoptosis Markers in Rat Brain. (2019). PubMed Central. [Link]

-

Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). RSC Publishing. [Link]

-

Benzophenone derivatives and related compounds as potent histamine H3-receptor antagonists and potential PET/SPECT ligands. (2001). PubMed. [Link]

-

Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). PMC. [Link]

-

Benzophenone: a ubiquitous scaffold in medicinal chemistry. (n.d.). PMC. [Link]

-

Pharmacological modulation of chloride channels as a therapeutic strategy for neurological disorders. (n.d.). PMC. [Link]

-

Chapter 8 Central Nervous System. (n.d.). Nursing Pharmacology - NCBI Bookshelf. [Link]

Sources

- 1. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzophenone derivatives and related compounds as potent histamine H3-receptor antagonists and potential PET/SPECT ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3,5-Dichloro-2'-pyrrolidinomethyl benzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Dichloro-2'-pyrrolidinomethyl benzophenone (CAS Number: 898775-01-4), a synthetic organic compound with potential applications in medicinal chemistry and drug discovery. The document details its chemical and physical properties, a proposed synthetic pathway with a detailed experimental protocol, and methods for its purification and analytical characterization. Furthermore, this guide explores the compound's potential pharmacological activities, drawing insights from the known biological effects of its core structural motifs: the dichlorinated benzophenone and the pyrrolidinomethyl moieties. Putative mechanisms of action, including cytotoxicity against cancer cell lines and anti-inflammatory effects, are discussed. Standardized experimental protocols for evaluating these biological activities are also provided to facilitate further research and development.

Introduction

Benzophenone and its derivatives represent a pivotal scaffold in medicinal chemistry, with a broad spectrum of demonstrated biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The substitution pattern on the aromatic rings of the benzophenone core is a key determinant of its pharmacological profile. Concurrently, the pyrrolidine ring is a prevalent heterocyclic motif in numerous FDA-approved drugs, valued for its ability to enhance aqueous solubility and engage in crucial hydrogen bond interactions with biological targets.

The compound 3,5-Dichloro-2'-pyrrolidinomethyl benzophenone integrates these two pharmacologically significant moieties. The presence of chlorine atoms on one of the phenyl rings is anticipated to modulate the electronic properties and steric bulk of the molecule, potentially enhancing its biological potency and selectivity. This guide aims to provide a detailed technical resource for researchers interested in the synthesis, characterization, and biological evaluation of this promising compound.

Chemical and Physical Properties

The fundamental properties of 3,5-Dichloro-2'-pyrrolidinomethyl benzophenone are summarized in the table below. It is important to note that some of these properties are predicted based on its chemical structure.

| Property | Value | Source |

| CAS Number | 898775-01-4 | N/A |

| Molecular Formula | C₁₈H₁₇Cl₂NO | N/A |

| Molecular Weight | 334.24 g/mol | N/A |

| IUPAC Name | (3,5-dichlorophenyl)(2-(pyrrolidin-1-ylmethyl)phenyl)methanone | N/A |

| Predicted Boiling Point | 484.0 ± 45.0 °C | N/A |

| Predicted Density | 1.285 g/cm³ | N/A |

| Appearance | White to off-white solid (predicted) | N/A |

Synthesis and Purification

Proposed Synthetic Pathway

The proposed synthesis involves the Friedel-Crafts acylation of 1,3-dichlorobenzene with 2-(chloromethyl)benzoyl chloride to yield 2-(chloromethyl)-3',5'-dichlorobenzophenone. This intermediate is then subjected to a nucleophilic substitution reaction with pyrrolidine to afford the final product.

Caption: Proposed two-step synthesis of 3,5-Dichloro-2'-pyrrolidinomethyl benzophenone.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(Chloromethyl)-3',5'-dichlorobenzophenone

-

To a stirred solution of 1,3-dichlorobenzene (1.2 equivalents) in anhydrous dichloromethane (DCM) at 0 °C, add anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) portion-wise.

-

Allow the mixture to stir for 15 minutes at 0 °C.

-

Slowly add a solution of 2-(chloromethyl)benzoyl chloride (1.0 equivalent) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Synthesis of 3,5-Dichloro-2'-pyrrolidinomethyl benzophenone

-

Dissolve the purified 2-(chloromethyl)-3',5'-dichlorobenzophenone (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Add pyrrolidine (1.5 equivalents) and a mild inorganic base such as potassium carbonate (K₂CO₃) (2.0 equivalents).

-

Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the final product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Analytical Characterization

The identity and purity of the synthesized 3,5-Dichloro-2'-pyrrolidinomethyl benzophenone should be confirmed using standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm. A singlet for the methylene protons adjacent to the pyrrolidine ring. Protons of the pyrrolidine ring in the aliphatic region. |

| ¹³C NMR | Carbonyl carbon signal around 195 ppm. Aromatic carbon signals in the range of 120-140 ppm. Aliphatic carbon signals corresponding to the methylene and pyrrolidine carbons. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (333.06 for [M]+ and 334.06 for [M+H]+, considering the most abundant isotopes of chlorine). The isotopic pattern for two chlorine atoms should be observable. |

| Infrared (IR) Spectroscopy | A strong absorption band for the carbonyl (C=O) stretching around 1660 cm⁻¹. C-Cl stretching bands in the fingerprint region. C-N stretching bands. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |

Potential Pharmacological Activities and Mechanism of Action

Based on the structural features of 3,5-Dichloro-2'-pyrrolidinomethyl benzophenone, several pharmacological activities can be hypothesized.

Cytotoxic and Anticancer Activity

Chlorinated benzophenones have been reported to exhibit cytotoxic effects against various cancer cell lines. The presence of two chlorine atoms in the title compound may enhance its cytotoxic potential. The proposed mechanism of action could involve the induction of apoptosis through pathways involving caspase activation and disruption of the mitochondrial membrane potential.

Caption: Putative pathway for cytotoxicity induced by the title compound.

Anti-inflammatory Activity

Benzophenone derivatives are known to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway. The title compound could potentially act as a COX inhibitor, thereby reducing inflammation.

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities, the following standardized in vitro assays are recommended.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the compound on cancer cell lines.

Protocol:

-

Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare a stock solution of 3,5-Dichloro-2'-pyrrolidinomethyl benzophenone in DMSO.

-

Treat the cells with serial dilutions of the compound (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 24, 48, and 72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro COX Inhibition Assay

Objective: To assess the inhibitory effect of the compound on COX-1 and COX-2 enzymes.

Protocol:

-

Use a commercial COX inhibitor screening assay kit.

-

Prepare the reaction mixture containing the respective COX enzyme (COX-1 or COX-2), heme, and a buffer.

-

Add various concentrations of 3,5-Dichloro-2'-pyrrolidinomethyl benzophenone or a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) to the reaction mixture.

-

Initiate the reaction by adding arachidonic acid as the substrate.

-

Incubate the reaction at 37 °C for a specified time.

-

Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method as per the kit instructions.

-

Calculate the percentage of COX inhibition and determine the IC₅₀ value.

Safety and Handling

Based on the safety data for related compounds, 3,5-Dichloro-2'-pyrrolidinomethyl benzophenone should be handled with care in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

-

Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area or under a fume hood.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

-

First Aid: In case of contact, wash the affected area with plenty of soap and water. If inhaled, move the person to fresh air. In case of eye contact, rinse thoroughly with plenty of water. If swallowed, rinse the mouth with water. Seek medical attention in all cases of exposure.

Conclusion

3,5-Dichloro-2'-pyrrolidinomethyl benzophenone is a compound of significant interest for drug discovery, combining the biologically active scaffolds of dichlorinated benzophenone and pyrrolidine. While experimental data on this specific molecule is limited, this guide provides a robust framework for its synthesis, characterization, and biological evaluation. The proposed cytotoxic and anti-inflammatory activities, based on the known properties of its constituent moieties, warrant further investigation. The detailed protocols provided herein are intended to serve as a valuable resource for researchers aiming to explore the therapeutic potential of this and related compounds.

References

- Specific references to the synthesis of benzophenones, the biological activities of chlorinated benzophenones, and the role of the pyrrolidine moiety in drug design would be listed here, drawn

-

For example

- Khan, S. A., et al. (2014). A series of benzophenone-thiazole derivatives and their VEGF-A inhibition. Bioorganic & Medicinal Chemistry Letters, 24(15), 3463-3467.

- Shashikanth, S., et al. (2006). Synthesis of a series of substituted benzophenone analogues and their anti-tumor and pro-apoptotic effects in Ehrlich ascites tumor (EAT) cells. Bioorganic & Medicinal Chemistry, 14(11), 3723-3732.

-

Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules. (URL: [Link])

-

Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. Journal of the Brazilian Chemical Society. (URL: [Link])

Spectral data of 3,5-Dichloro-2'-pyrrolidinomethyl benzophenone (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of 3,5-Dichloro-2'-pyrrolidinomethyl benzophenone

Introduction: Elucidating the Molecular Architecture

3,5-Dichloro-2'-pyrrolidinomethyl benzophenone is a multifaceted organic compound, the structural confirmation of which is paramount for its application in research and development. Its molecular framework, featuring a dichlorinated benzoyl group linked to a phenyl ring substituted with a pyrrolidinomethyl moiety, necessitates a comprehensive analytical approach for unambiguous characterization. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), serve as the cornerstones for elucidating the intricate structural details of this molecule. This guide provides a thorough examination of the spectral data of 3,5-Dichloro-2'-pyrrolidinomethyl benzophenone, offering insights into the principles of data acquisition and interpretation for researchers, scientists, and professionals in drug development. The molecular structure is presented below.

Molecular Structure and Analytical Workflow

The analytical workflow for the structural elucidation of 3,5-Dichloro-2'-pyrrolidinomethyl benzophenone is a systematic process. It begins with the acquisition of spectral data, followed by a detailed interpretation of each spectrum to piece together the molecular puzzle.

Caption: A generalized workflow for the spectroscopic analysis of 3,5-Dichloro-2'-pyrrolidinomethyl benzophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the carbon-hydrogen framework can be constructed.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Experimental Protocol: A sample of 3,5-Dichloro-2'-pyrrolidinomethyl benzophenone is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and placed in a high-field NMR spectrometer (e.g., 400 MHz). The resulting free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

Data Interpretation: The predicted ¹H NMR spectrum of 3,5-Dichloro-2'-pyrrolidinomethyl benzophenone would exhibit distinct signals corresponding to the aromatic protons of the two phenyl rings, the methylene protons of the pyrrolidinomethyl group, and the protons of the pyrrolidine ring itself.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.7 - 7.9 | m | 3H | Aromatic protons (dichlorophenyl ring) |

| ~ 7.3 - 7.6 | m | 4H | Aromatic protons (substituted phenyl ring) |

| ~ 3.6 | s | 2H | -CH₂- (benzylic) |

| ~ 2.5 | t | 4H | -N-(CH₂)₂- (pyrrolidine) |

| ~ 1.8 | m | 4H | -(CH₂)₂- (pyrrolidine) |

-

Aromatic Protons (7.3 - 7.9 ppm): The protons on the two aromatic rings appear in the downfield region due to the deshielding effect of the aromatic ring currents and the electron-withdrawing carbonyl and chloro groups.

-

Benzylic Protons (~3.6 ppm): The methylene protons adjacent to the phenyl ring and the nitrogen atom appear as a singlet, as there are no adjacent protons to cause splitting.

-

Pyrrolidine Protons (1.8 and 2.5 ppm): The protons on the pyrrolidine ring appear as multiplets in the upfield region. The protons adjacent to the nitrogen atom are slightly more deshielded.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule.

Experimental Protocol: The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR. Proton decoupling is commonly employed to simplify the spectrum, resulting in a single line for each unique carbon atom.

Data Interpretation: The predicted ¹³C NMR spectrum will show signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the pyrrolidinomethyl group.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 195 | C=O (carbonyl) |

| ~ 125 - 140 | Aromatic carbons |

| ~ 55 - 60 | -CH₂- (benzylic) |

| ~ 50 - 55 | -N-(CH₂)₂- (pyrrolidine) |

| ~ 20 - 25 | -(CH₂)₂- (pyrrolidine) |

-

Carbonyl Carbon (~195 ppm): The carbonyl carbon of the benzophenone core is highly deshielded and appears significantly downfield.

-

Aromatic Carbons (125 - 140 ppm): The carbon atoms of the two phenyl rings resonate in this region. The carbons bearing the chloro substituents will have their chemical shifts influenced by the electronegativity of chlorine.

-

Aliphatic Carbons (20 - 60 ppm): The carbons of the pyrrolidinomethyl group appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).

Experimental Protocol: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. The sample is then scanned with infrared light.

Data Interpretation: The IR spectrum of 3,5-Dichloro-2'-pyrrolidinomethyl benzophenone is expected to show characteristic absorption bands for the carbonyl group, aromatic rings, and C-Cl bonds.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~ 3050 - 3100 | Medium | C-H stretch | Aromatic |

| ~ 2850 - 2960 | Medium | C-H stretch | Aliphatic |

| ~ 1660 | Strong | C=O stretch | Ketone |

| ~ 1450 - 1600 | Medium-Strong | C=C stretch | Aromatic |

| ~ 1100 - 1200 | Medium | C-N stretch | Amine |

| ~ 700 - 850 | Strong | C-Cl stretch | Aryl halide |

-

C=O Stretch (~1660 cm⁻¹): A strong, sharp absorption band in this region is a clear indicator of the benzophenone carbonyl group.

-

Aromatic C-H and C=C Stretches: These vibrations confirm the presence of the aromatic rings.

-

Aliphatic C-H Stretches: These bands correspond to the C-H bonds of the pyrrolidinomethyl group.

-

C-Cl Stretch (700 - 850 cm⁻¹): The presence of strong absorptions in this region is indicative of the carbon-chlorine bonds.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation.

Experimental Protocol: A dilute solution of the sample is introduced into the mass spectrometer. Common ionization techniques for such a molecule include Electrospray Ionization (ESI) or Electron Ionization (EI). The resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) and detected.

Data Interpretation: The mass spectrum will provide the molecular weight and key structural fragments. The molecular formula is C₁₈H₁₇Cl₂NO.

Predicted Fragmentation Pathway:

Caption: A simplified representation of the predicted mass spectral fragmentation.

| m/z | Interpretation |

| 349/351/353 | Molecular ion (M⁺) peak cluster. The isotopic pattern (approx. 9:6:1 ratio) is characteristic of a molecule containing two chlorine atoms. |

| 279/281 | Fragment resulting from the loss of the pyrrolidinyl radical. |

| 84 | Pyrrolidinylmethyl cation, a common and often abundant fragment for N-substituted pyrrolidines. |

-

Molecular Ion Peak: The presence of a cluster of peaks around m/z 349, 351, and 353, corresponding to the different isotopic combinations of ³⁵Cl and ³⁷Cl, would confirm the molecular weight and the presence of two chlorine atoms.

-

Key Fragments: A prominent peak at m/z 84 is highly indicative of the pyrrolidinylmethyl fragment. Another significant fragment would likely arise from the cleavage of the bond between the benzylic carbon and the nitrogen atom.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and definitive characterization of 3,5-Dichloro-2'-pyrrolidinomethyl benzophenone. Each technique offers complementary information that, when pieced together, confirms the connectivity of atoms, the presence of key functional groups, and the overall molecular weight and formula. This multi-faceted analytical approach ensures the structural integrity of the compound, a critical requirement for its use in scientific research and pharmaceutical development.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

ResearchGate. (2006). Comparative FTIR spectra of benzophenone and the product of the.... Retrieved from [Link][1]

-

NIST. (n.d.). Benzophenone. NIST Chemistry WebBook. Retrieved from [Link][2]

-

ResearchGate. (2015). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Retrieved from [Link][3]

Sources

3,5-Dichloro-2'-pyrrolidinomethyl benzophenone solubility and stability

An In-depth Technical Guide to the Solubility and Stability of 3,5-Dichloro-2'-pyrrolidinomethyl benzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-2'-pyrrolidinomethyl benzophenone is a complex organic molecule featuring a dichlorinated benzophenone core linked to a pyrrolidinomethyl group. The benzophenone scaffold is a common motif in medicinal chemistry and materials science, known for its photochemical properties and use as a photoinitiator. The addition of the dichlorophenyl and pyrrolidinomethyl groups significantly influences the molecule's physicochemical properties, including its solubility and stability, which are critical parameters in drug development and other applications. Understanding these characteristics is paramount for formulation development, analytical method development, and ensuring the shelf-life and efficacy of any potential product.

This guide provides a comprehensive overview of the anticipated solubility and stability profile of 3,5-Dichloro-2'-pyrrolidinomethyl benzophenone. While direct experimental data for this specific molecule is limited in publicly available literature, this document synthesizes information from analogous structures and fundamental chemical principles to provide a robust predictive framework and detailed experimental protocols for its characterization.

Predicted Solubility Profile

The solubility of a compound is dictated by its polarity and its ability to interact with the solvent. 3,5-Dichloro-2'-pyrrolidinomethyl benzophenone possesses both nonpolar (the dichlorobenzophenone core) and polar/ionizable (the pyrrolidinomethyl group) features, suggesting a nuanced solubility profile.

Based on its structure, the following solubility predictions can be made:

| Solvent Class | Predicted Solubility | Rationale |

| Aqueous Buffers (pH-dependent) | Low to Moderate | The pyrrolidinomethyl group has a pKa in the basic range, meaning it will be protonated and more soluble in acidic pH. At neutral and basic pH, the free base is expected to have low aqueous solubility. |

| Polar Protic Solvents (e.g., Methanol, Ethanol) | Moderate to High | These solvents can engage in hydrogen bonding with the carbonyl group and the nitrogen of the pyrrolidine ring, and can solvate both the polar and nonpolar portions of the molecule. |

| Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) | High | These solvents are effective at solvating large, polarizable molecules and are expected to be good solvents for this compound. |

| Nonpolar Solvents (e.g., Hexane, Toluene) | Low | The overall polarity of the molecule is too high for significant solubility in nonpolar solvents. |

| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Moderate to High | The presence of chlorine atoms in the molecule suggests favorable interactions with chlorinated solvents. |

Experimental Protocol for Solubility Determination

A robust understanding of solubility requires empirical testing. The following protocol outlines a standard method for determining the equilibrium solubility of 3,5-Dichloro-2'-pyrrolidinomethyl benzophenone.

Objective: To determine the equilibrium solubility of 3,5-Dichloro-2'-pyrrolidinomethyl benzophenone in various solvents and at different pH values.

Materials:

-

3,5-Dichloro-2'-pyrrolidinomethyl benzophenone

-

A range of solvents (as listed in the table above)

-

pH buffers (e.g., pH 2, 4, 7, 9, 12)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Analytical balance

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the compound to a known volume of each solvent in separate vials. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials to further separate the solid from the supernatant.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC-UV or UPLC-MS/MS method.

-

Calculate the concentration of the compound in the original supernatant based on a standard curve. This concentration represents the equilibrium solubility.

-

Stability Profile and Forced Degradation Studies

The stability of a pharmaceutical compound is a critical quality attribute. Forced degradation studies are essential to understand a drug's stability profile and to develop stability-indicating analytical methods.[4][5][6][7] Based on the structure of 3,5-Dichloro-2'-pyrrolidinomethyl benzophenone, the following degradation pathways are anticipated:

-

Hydrolysis: The molecule is generally expected to be stable to hydrolysis due to the absence of readily hydrolyzable groups like esters or amides. However, extreme pH and high temperatures could potentially promote degradation.

-

Oxidation: The benzophenone carbonyl group and the pyrrolidine ring could be susceptible to oxidation.[4]

-

Photodegradation: Benzophenone and its derivatives are well-known photosensitizers and can undergo photodegradation upon exposure to light.[4]

Potential Degradation Pathways

Caption: Workflow for the development and validation of a stability-indicating analytical method.

Conclusion

References

-

Huang, Y.-F., et al. (2022). Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry. PMC - NIH. Available at: [Link]

-

López-García, E., et al. (2020). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Analytical Methods. Available at: [Link]

-

(2024). Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS. LC-MS/MS Analysis. Available at: [Link]

-

LookChem. (n.d.). 3,5-DICHLORO-3'-PYRROLIDINOMETHYL BENZOPHENONE Safety Data Sheets(SDS). Available at: [Link]

-

Nowik, W., et al. (2021). Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. MDPI. Available at: [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzophenone. Available at: [Link]

-

(2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of 4,4'-Dichlorobenzophenone (CAS 90-98-2). Available at: [Link]

-

Science.gov. (n.d.). forced degradation products: Topics by Science.gov. Available at: [Link]

-

PubChem. (n.d.). 2,4'-Dichlorobenzophenone. Available at: [Link]

-

PubChem. (n.d.). 3,4-Dichlorobenzophenone. Available at: [Link]

-

PubChem. (n.d.). 4,4'-Dichlorobenzophenone. Available at: [Link]

-

Singh, R., & Kumar, R. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

-

Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available at: [Link]

Sources

- 1. Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Biological Screening of Novel Benzophenone Compounds: An In-depth Technical Guide

This guide provides a comprehensive framework for the biological screening of novel benzophenone compounds, intended for researchers, scientists, and drug development professionals. Benzophenones, a class of compounds characterized by a diaryl ketone core, are prevalent in natural products and synthetic molecules, exhibiting a wide array of biological activities.[1][2] This document moves beyond a simple recitation of protocols, offering a strategic and logical approach to screening, rooted in scientific integrity and field-proven insights. The objective is to empower researchers to design and execute a robust screening cascade that not only identifies bioactive candidates but also provides a foundational understanding of their potential mechanisms of action.

Section 1: The Rationale for Screening Benzophenones – A Multifaceted Scaffold

The benzophenone scaffold is a privileged structure in medicinal chemistry, owing to its presence in numerous natural products with potent biological effects.[1][3] Naturally occurring benzophenones, particularly those isolated from the Clusiaceae family, have demonstrated a spectrum of activities including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[2][4] The synthetic accessibility of the benzophenone core allows for extensive structural diversification, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[5][6]

The decision to embark on a screening campaign for novel benzophenone derivatives is therefore underpinned by a strong historical and chemical precedent. The primary goal of the initial screening phase is to cast a wide net, identifying compounds with promising activity in key therapeutic areas. This guide will focus on a tiered screening approach, beginning with broad-spectrum assays and progressing to more specific, mechanism-of-action studies for promising hits.

Section 2: Primary Screening Cascade – Identifying Bioactive Hits

The initial screening cascade is designed to efficiently assess the general bioactivity of a library of novel benzophenone compounds. The choice of primary assays should be guided by the intended therapeutic application, but a general approach often includes cytotoxicity, antimicrobial, and antioxidant screening.

Anticancer Cytotoxicity Screening

The evaluation of a compound's ability to inhibit cancer cell growth is a cornerstone of anticancer drug discovery. The selection of an appropriate panel of cancer cell lines is a critical first step. A well-chosen panel should represent a diversity of cancer types and genetic backgrounds to identify compounds with broad-spectrum activity or selective toxicity towards specific cancer subtypes.[7][8][9]

Rationale for Cell Line Selection:

-

Tissue of Origin: Include cell lines from common cancer types such as breast (e.g., MCF-7, MDA-MB-231), lung (e.g., A549), colon (e.g., SW480), and liver (e.g., SMMC-7721).[10][11]

-